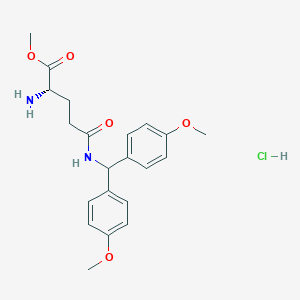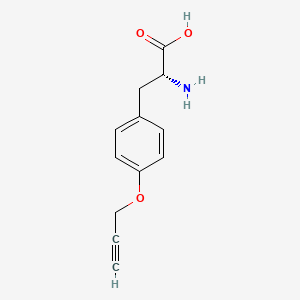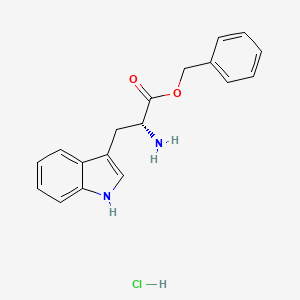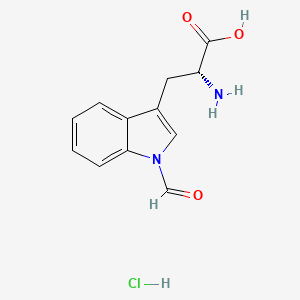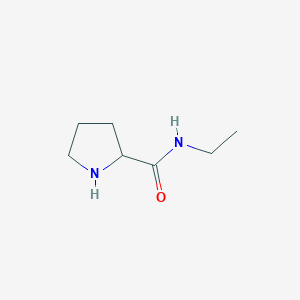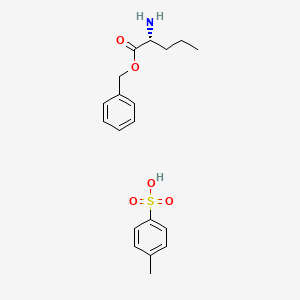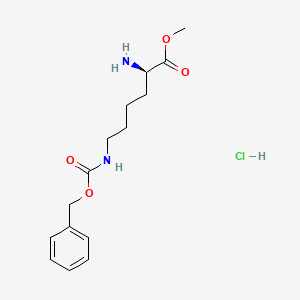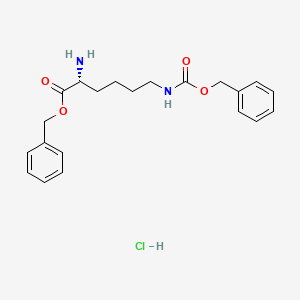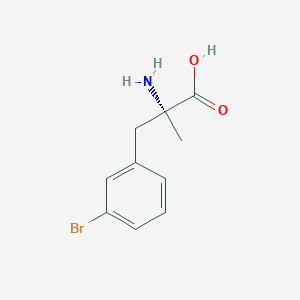
(R)-alpha-Methyl-3-bromophenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-alpha-Methyl-3-bromophenylalanine is a chiral amino acid derivative with a bromine atom attached to the phenyl ring
科学的研究の応用
®-alpha-Methyl-3-bromophenylalanine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha-Methyl-3-bromophenylalanine typically involves the bromination of a suitable phenylalanine derivative. One common method is the bromination of ®-alpha-Methylphenylalanine using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the regioselectivity and yield.
Industrial Production Methods: Industrial production of ®-alpha-Methyl-3-bromophenylalanine may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as crystallization or chromatography.
Types of Reactions:
Oxidation: ®-alpha-Methyl-3-bromophenylalanine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation, resulting in the formation of ®-alpha-Methylphenylalanine.
Substitution: The bromine atom in ®-alpha-Methyl-3-bromophenylalanine can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, solvents like ether or ethanol.
Substitution: Nucleophiles like amines, thiols, alkoxides, solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: ®-alpha-Methylphenylalanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of ®-alpha-Methyl-3-bromophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
類似化合物との比較
®-alpha-Methylphenylalanine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromophenylalanine: Lacks the alpha-methyl group, affecting its steric properties and reactivity.
(S)-alpha-Methyl-3-bromophenylalanine: The enantiomer of ®-alpha-Methyl-3-bromophenylalanine, with different stereochemical properties and biological activities.
Uniqueness: ®-alpha-Methyl-3-bromophenylalanine is unique due to its specific chiral configuration and the presence of both the alpha-methyl and bromine substituents
特性
IUPAC Name |
(2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCSKUVWGVFCLY-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=CC=C1)Br)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

